

An In-Depth Technical Guide to p-Tolyltrichlorosilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Tolyltrichlorosilane

Cat. No.: B1580937

[Get Quote](#)

Abstract

p-Tolyltrichlorosilane (p-TCS) is a versatile organosilicon compound of significant interest to researchers and professionals in organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis and purification protocols, reactivity, and key applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an in-depth resource for the scientific community.

Introduction

p-Tolyltrichlorosilane, systematically named trichloro(4-methylphenyl)silane, is an organochlorosilane with the chemical formula $\text{CH}_3\text{C}_6\text{H}_4\text{SiCl}_3$. It is a colorless to light straw-colored liquid characterized by a pungent odor. The molecule's utility is primarily derived from its trifunctional nature, featuring three reactive silicon-chloride (Si-Cl) bonds and a tolyl group that can be further functionalized. The high reactivity of the Si-Cl bonds, particularly their susceptibility to nucleophilic attack and hydrolysis, makes p-TCS a valuable precursor for a wide array of organosilicon compounds. This guide will explore the core scientific principles and practical methodologies associated with **p-Tolyltrichlorosilane**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **p-Tolyltrichlorosilane** is crucial for its safe handling, storage, and application in experimental design.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ Cl ₃ Si	[1]
Molecular Weight	225.58 g/mol	[1]
Appearance	Colorless or yellowish transparent liquid	[1]
Boiling Point	218-220 °C at 760 mmHg	[1]
Density	1.28 g/mL at 25 °C	[1]
Refractive Index	1.5224 at 25 °C	[1]
Flash Point	92 °C	[1]
Solubility	Reacts with water	N/A

Synthesis and Purification

The laboratory-scale synthesis of **p-Tolyltrichlorosilane** is most effectively achieved through the Grignard reaction, a robust method for forming carbon-silicon bonds.

Synthesis via Grignard Reaction: A Step-by-Step Protocol

This protocol details the synthesis of **p-Tolyltrichlorosilane** from p-bromotoluene and silicon tetrachloride. The reaction must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent premature quenching of the Grignard reagent.

Step 1: Formation of the Grignard Reagent (p-Tolylmagnesium Bromide)

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

- Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
- Reagent Addition: Prepare a solution of p-bromotoluene in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to reflux.
- Completion: Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
[2] The resulting dark grey or brown solution is the Grignard reagent.

Step 2: Reaction with Silicon Tetrachloride

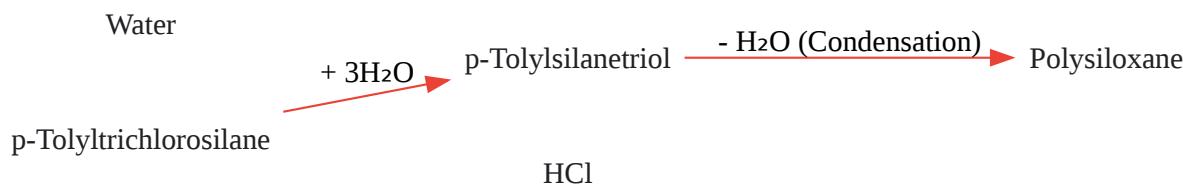
- Cooling: Cool the freshly prepared p-tolylmagnesium bromide solution in an ice bath.
- Addition of SiCl_4 : Prepare a solution of silicon tetrachloride in anhydrous diethyl ether in the dropping funnel. Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and should be controlled to maintain a low temperature.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

Caption: Synthesis workflow for **p-Tolyltrichlorosilane**.

Purification by Fractional Distillation

The crude **p-Tolyltrichlorosilane** is purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts. Distillation under reduced pressure is necessary to lower the boiling point of the high-boiling product, preventing potential decomposition at atmospheric pressure.

- Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source.
- Distillation: Heat the crude product gently. The pressure should be carefully controlled to achieve a steady distillation.


- Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure, corresponding to the boiling point of pure **p-Tolyltrichlorosilane**.

Chemical Reactivity and Mechanisms

The reactivity of **p-Tolyltrichlorosilane** is dominated by the three electrophilic silicon-chloride bonds.

Hydrolysis

p-Tolyltrichlorosilane is highly susceptible to hydrolysis, reacting readily with water to form **p-Tolylsilanetriol**. This intermediate is generally unstable and undergoes self-condensation to form polysiloxane networks. This reaction is catalyzed by both acid and base. The mechanism in an alkaline medium involves a nucleophilic attack of a hydroxide ion on the silicon atom.[3]

[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation of **p-Tolyltrichlorosilane**.

Applications in Research and Industry

p-Tolyltrichlorosilane is a key building block in several areas of chemical science and technology.

Precursor to Silicone Resins

A primary application of p-TCS is as a monomer in the production of phenyl silicone resins.[4] The incorporation of the p-tolyl group enhances the thermal stability, chemical resistance, and refractive index of the resulting polymer.[4] These resins find use in high-performance coatings, composites, and electrical insulation. The synthesis involves the controlled hydrolysis and

condensation of p-TCS, often in combination with other organochlorosilanes to tailor the properties of the final resin.[5][6]

Surface Modification

p-Tolyltrichlorosilane is utilized as a surface modifying agent, particularly for silica and other oxide surfaces. The reactive Si-Cl bonds can form covalent linkages with surface hydroxyl groups, creating a robust, hydrophobic p-tolylsilyl layer. This modification is employed to alter the surface properties of materials for applications in chromatography, fillers for polymers, and as water-repellent coatings.

Safety and Handling

p-Tolyltrichlorosilane is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory or industrial setting.

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. Keep containers tightly sealed under an inert atmosphere.
- Spills and Disposal: In case of a spill, use a dry, inert absorbent material. Do not use water. Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

p-Tolyltrichlorosilane is a valuable and reactive organosilicon compound with a broad range of applications. Its synthesis via the Grignard reaction and subsequent purification by fractional distillation are standard laboratory procedures. A comprehensive understanding of its chemical properties, particularly its reactivity towards nucleophiles and water, is essential for its effective and safe use. This guide has provided a detailed overview of the core chemical principles and practical aspects of **p-Tolyltrichlorosilane**, serving as a foundational resource for its application in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P-Tolyltrichlorosilane | CAS 701-35-9 | Phenyl Silane | Phenyl Silanes | SiSiB SILANES | Power Chemical China Limited [powerchemcorp.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Alkoxy silanes and Organoalkoxy silanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl trichlorosilane enhances silicone resins-IOTA [iotasilicone.com]
- 5. Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi [siliconereleases.com]
- 6. Phenyl silicone resin - Meson Silicones [mesonchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to p-Tolyltrichlorosilane: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580937#p-tolyltrichlorosilane-fundamental-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com